2,2',4-Trihydroxybenzophenone

Vue d'ensemble

Description

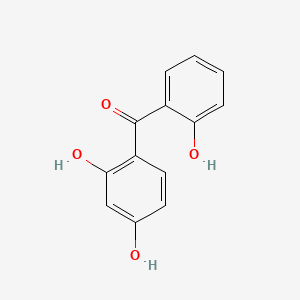

2,2’,4-Trihydroxybenzophenone is a derivative of benzophenone, characterized by the presence of three hydroxyl groups attached to the benzene rings. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties . It has a molecular formula of C13H10O4 and a molar mass of 230.21 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2’,4-Trihydroxybenzophenone can be synthesized through the reaction of 4-hydroxybenzoic acid with resorcinol in the presence of zinc chloride at elevated temperatures (160°C) . Another method involves the use of phosphorus oxychloride and zinc chloride at room temperature for four days, yielding a high purity product .

Industrial Production Methods: The industrial production of 2,2’,4-Trihydroxybenzophenone typically involves the condensation of salicylic acid with resorcinol, followed by purification processes to achieve high product purity (99.5%) . This method is advantageous due to its high efficiency and good separation of byproducts .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’,4-Trihydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Methylation can be achieved using dimethyl sulfate.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Methylated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Antimicrobial Activity in Poultry Farming:

- Targeting Bacterial Pathogens : 2,2′,4-Trihydroxybenzophenone has been evaluated for its antimicrobial activity against pathogenic bacteria affecting poultry, which often lead to economic losses and pose public health concerns due to their zoonotic potential .

- Mechanism of Action : Studies reveal that 2,2′,4-Trihydroxybenzophenone acts on the bacterial cell wall, causing morphological changes and leading to cell death .

- Synergistic Effects : This compound shows a synergistic effect when combined with bacitracin, suggesting its utility in treating necrotic enteritis in poultry. It can potentially reduce the reliance on bacitracin, decreasing the development of bacterial resistance .

- Non-Hemolytic Properties : 2,2′,4-Trihydroxybenzophenone is non-hemolytic, indicating that it does not damage chicken erythrocytes, which is crucial for its safety in poultry applications . Even at high concentrations, it caused minimal hemolysis .

Anticancer Research:

- Indole Derivatives : Research on indole derivatives highlights the broader applications of benzophenone derivatives in cancer treatment . While the provided search results do not directly link 2,2′,4-Trihydroxybenzophenone to anticancer activity, they emphasize the potential of similar compounds in disrupting tubulin polymerization, inducing cell cycle arrest, and promoting apoptosis in cancer cells .

- Tubulin Targeting Agents: Several compounds have demonstrated significant anticancer activity by targeting tubulin, a key protein involved in cell division. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

- In Vitro and In Vivo Studies: In vitro studies have shown that certain compounds exhibit potent antiproliferative activity against various human cancer cell lines. In vivo studies using mouse xenograft models have demonstrated significant tumor growth inhibition without notable toxicity, suggesting the potential for further development as anticancer agents .

Radical Scavenging and Anti-Inflammatory Effects:

- Anti-inflammatory Properties: Research suggests that 2,2′,4‐Trihydroxybenzophenone exhibits anti-inflammatory effects related to the action of kinins and prostaglandins .

- Radical Scavenging: The compound also possesses radical-scavenging properties .

Data Tables and Case Studies

Table 1: Hemolytic Activity of 2,2′,4-Trihydroxybenzophenone on Chicken Erythrocytes

| Concentration of 2,2′,4-Trihydroxybenzophenone (μg/mL) | Hemolysis (%) |

|---|---|

| Highest concentration obtained in MIC (250 μg/mL) | 2.56 |

| Other concentrations | Below 2.56 |

Note: The table illustrates that even at the highest concentration, the hemolytic activity is minimal, indicating the compound's safety for use in poultry .

Case Studies:

- Antimicrobial Activity Against Poultry Pathogens :

- Synergistic Effect with Bacitracin :

- Anticancer Activity of Indole Derivatives:

- Compound 3 exhibited strong inhibitory activity across a range of cancer cell lines, with IC50 values below 0.1 μM for 17 other cancer lines and less than 0.05 μM for 8 lines .

- In vivo studies using a mouse xenograft model of MGC-803 cells demonstrated significant tumor growth inhibition (TGI) of 70% and 80% at doses of 15 mg/kg and 30 mg/kg, respectively, without notable toxicity .

Authoritative Insights

- The study published in Frontiers in Microbiology provides insights into the antimicrobial activity of 2,2′,4-Trihydroxybenzophenone against poultry pathogens. The research highlights its potential as an alternative to traditional antimicrobials, addressing the growing concern of antimicrobial resistance .

- The evaluation of hemolytic activity ensures the safety of 2,2′,4-Trihydroxybenzophenone for use in poultry. The minimal hemolysis observed at various concentrations supports its biocompatibility .

- The identification of synergistic effects with bacitracin offers a promising strategy for treating necrotic enteritis in poultry, potentially reducing the dosage of bacitracin and mitigating the development of bacterial resistance .

- Research on indole derivatives, while not directly focused on 2,2′,4-Trihydroxybenzophenone, underscores the broader potential of benzophenone derivatives in cancer therapy . The mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, provide a foundation for exploring similar applications for 2,2′,4-Trihydroxybenzophenone.

Additional Applications

Mécanisme D'action

The mechanism of action of 2,2’,4-Trihydroxybenzophenone involves its interaction with bacterial cell walls, leading to antimicrobial effects . It also acts as an inhibitor of cyclooxygenase enzymes, contributing to its anti-inflammatory properties . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparaison Avec Des Composés Similaires

2,2’,4,4’-Tetrahydroxybenzophenone: Similar structure but with an additional hydroxyl group, enhancing its UV-absorbing properties.

4-Hydroxybenzophenone: Lacks the additional hydroxyl groups, resulting in different biological activities.

2,4-Dihydroxybenzophenone: Shares some biological activities but differs in its chemical reactivity and applications.

Uniqueness: 2,2’,4-Trihydroxybenzophenone is unique due to its specific arrangement of hydroxyl groups, which imparts distinct biological activities and chemical reactivity. Its ability to act as both an antimicrobial and anti-inflammatory agent, along with its applications in various fields, sets it apart from other benzophenone derivatives .

Activité Biologique

2,2',4-Trihydroxybenzophenone (THBP), a synthetic compound belonging to the benzophenone family, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential applications in agriculture and medicine, and its effects on human health based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H10O4 and is characterized by three hydroxyl groups attached to its benzophenone backbone. This specific arrangement contributes to its biological activity, particularly its interaction with cellular components and potential as a therapeutic agent.

Antimicrobial Activity

Research Findings:

- A study published in 2019 evaluated the antimicrobial efficacy of THBP against various pathogenic bacteria relevant to poultry farming. The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- The study also highlighted THBP's non-hemolytic nature, indicating safety for use in therapeutic applications. Additionally, it showed synergistic effects when combined with conventional antibiotics like bacitracin, suggesting potential for reducing antibiotic resistance in agricultural practices .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Gram Type | Inhibition Zone (mm) at 500 µg | Inhibition Zone (mm) at 750 µg |

|---|---|---|---|

| Staphylococcus aureus | Positive | 15 | 20 |

| Escherichia coli | Negative | 12 | 18 |

| Klebsiella pneumoniae | Negative | 14 | 19 |

| Bacillus subtilis | Positive | 16 | 21 |

Synergistic Effects with Antibiotics

The synergistic effect of THBP with bacitracin was particularly noted in treating necrotic enteritis in poultry. This combination could lead to lower doses of antibiotics being used, thereby mitigating the risk of developing antibiotic-resistant bacteria . Such findings are crucial for sustainable agricultural practices.

Estrogenic Activity

Research has indicated that hydroxylated benzophenones, including THBP, exhibit varying degrees of estrogenic activity. A study assessed the estrogenic and anti-androgenic effects of several benzophenones in human breast cancer cell lines (MCF-7). It was found that the presence of hydroxyl groups significantly influenced the estrogenicity of these compounds .

Ecotoxicological Implications

The environmental impact of THBP has also been a subject of investigation. Its role as a UV filter raises concerns regarding ecotoxicological effects in aquatic ecosystems. Studies have shown that organic UV-absorbing compounds can have detrimental effects on aquatic organisms, necessitating further research into their long-term impacts .

Propriétés

IUPAC Name |

(2,4-dihydroxyphenyl)-(2-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYXGBNUYGAFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342106 | |

| Record name | 2,2',4-Trihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13087-18-8 | |

| Record name | 2,2',4-Trihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.